molecular formula C12H12N2 B1366657 Phenyl(pyridin-3-yl)methanamine CAS No. 58088-53-2

Phenyl(pyridin-3-yl)methanamine

Cat. No.: B1366657
CAS No.: 58088-53-2
M. Wt: 184.24 g/mol
InChI Key: XDYKWHGBZMOSDC-UHFFFAOYSA-N
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Description

Phenyl(pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H12N2 It consists of a phenyl group attached to a pyridin-3-ylmethanamine moiety

Scientific Research Applications

Phenyl(pyridin-3-yl)methanamine has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
  • Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
  • Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

Phenyl(pyridin-3-yl)methanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Phenyl(pyridin-3-yl)methanamine and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of diverse functional groups on the pyridine scaffold . They can also be used in the synthesis of bioactive molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Mechanism of Action

Mode of Action

It is known that similar compounds can undergo oxidation reactions , but the exact interaction of Phenyl(pyridin-3-yl)methanamine with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known that similar compounds can participate in oxidation reactions . The downstream effects of these reactions are diverse and depend on the specific context of the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction typically proceeds as follows:

  • Grignard Reaction:

      Reagents: Pyridine-3-carboxaldehyde, phenylmagnesium bromide.

      Conditions: Anhydrous ether, low temperature.

    • Reaction:

      C5H4NCHO+C6H5MgBrC5H4NCH(OH)C6H5\text{C}_5\text{H}_4\text{NCHO} + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{C}_5\text{H}_4\text{NCH(OH)C}_6\text{H}_5 C5​H4​NCHO+C6​H5​MgBr→C5​H4​NCH(OH)C6​H5​

  • Reductive Amination:

    • Reagents: Ammonium formate, palladium on carbon (Pd/C).
    • Conditions: Hydrogen atmosphere, room temperature.
    • Reaction:

      C5H4NCH(OH)C6H5+NH4HCO2C5H4NCH2C6H5+H2O\text{C}_5\text{H}_4\text{NCH(OH)C}_6\text{H}_5 + \text{NH}_4\text{HCO}_2 \rightarrow \text{C}_5\text{H}_4\text{NCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} C5​H4​NCH(OH)C6​H5​+NH4​HCO2​→C5​H4​NCH2​C6​H5​+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated reaction monitoring are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hypervalent iodine or TEMPO.
  • Reduction: Reduction reactions can convert it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: PhI(OAc)2, TEMPO, mild conditions.
  • Reduction: LiAlH4, anhydrous conditions.
  • Substitution: Halogenated reagents, base catalysts.

Major Products:

  • Oxidation: Imines, nitriles.
  • Reduction: Secondary amines.
  • Substitution: Functionalized derivatives with various substituents.

Comparison with Similar Compounds

Phenyl(pyridin-3-yl)methanamine can be compared with other similar compounds such as:

  • Phenyl(pyridin-2-yl)methanamine
  • Phenyl(pyridin-4-yl)methanamine
  • Phenyl(pyridin-3-yl)ethanamine

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to its isomers. The position of the pyridine nitrogen can significantly affect the compound’s electronic properties and binding affinity in biological systems.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

phenyl(pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYKWHGBZMOSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58088-53-2
Record name phenyl(pyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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